molecular formula C12H17BrO B1527662 2-Bromo-4-(tert-butyl)-1-ethoxybenzene CAS No. 1096679-03-6

2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Cat. No. B1527662
M. Wt: 257.17 g/mol
InChI Key: TZCVYPLADDVMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves bromination, protection, and halogen exchange reactions . For instance, the synthesis of “2-Bromo-4-tert-octylphenol” involves bromination, benzyl protection, and halogen exchange reactions .

Scientific Research Applications

Organic Synthesis and Ligand Development

Preparation of Bulky Bromobenzene Derivatives

A study by Toyota et al. (2003) introduces a bulky bromobenzene derivative utilized for the synthesis of diphosphene and fluorenylidenephosphine, highlighting its role in the development of compounds with low-coordinate phosphorus atoms. This research indicates the electronic effects of substituents on phosphorus chemistry, contributing to the understanding of sterically protected ligands in organophosphorus synthesis (Toyota et al., 2003).

Polymer Chemistry

High-Yield Synthesis of Block Copolymers

Miura et al. (1999) demonstrated the application of bromobenzene derivatives in the high-yield synthesis of alkoxyamine initiators, leading to well-controlled block copolymers. This process involves the reaction of bromophenylalkoxyamine with various monomers, showcasing the versatility of bromobenzene derivatives in polymer synthesis (Miura et al., 1999).

Material Science

Synthesis of Low Dielectric Constant Polyimides

Chern and Tsai (2008) synthesized a series of polyimides with tert-butyl side groups from an asymmetric di-tert-butyl-substituted bis(aminophenoxy)benzene, demonstrating the influence of bulky substituents on polymer properties. These novel polyimides exhibit low dielectric constants, high thermal stability, and excellent solubility, indicating their potential for advanced material applications (Chern & Tsai, 2008).

Chemical Stability and Reactivity Studies

Effect of Solvent on Lithium-Bromine Exchange Reactions

Research by Bailey et al. (2006) investigated the solvent effect on lithium-bromine exchange reactions involving aryl bromides. The study provides insights into the reactivity and stability of bromobenzene derivatives under various conditions, crucial for optimizing synthetic pathways in organometallic chemistry (Bailey et al., 2006).

properties

IUPAC Name

2-bromo-4-tert-butyl-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCVYPLADDVMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727861
Record name 2-Bromo-4-tert-butyl-1-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(tert-butyl)-1-ethoxybenzene

CAS RN

1096679-03-6
Record name 2-Bromo-4-tert-butyl-1-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.